3-chloro-6-fluoro-N-(4-morpholinophenyl)benzo[b]thiophene-2-carboxamide
Overview
Description
3-chloro-6-fluoro-N-(4-morpholinophenyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-fluoro-N-(4-morpholinophenyl)benzo[b]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursorsThe final step involves the coupling of the morpholinophenyl group to the benzo[b]thiophene core under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-fluoro-N-(4-morpholinophenyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups on the benzo[b]thiophene core.
Substitution: The chloro and fluoro substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzo[b]thiophene core .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown promise in biological assays for its potential as an enzyme inhibitor.
Medicine: Research has indicated potential therapeutic applications, particularly in the development of anticancer agents.
Mechanism of Action
The mechanism of action of 3-chloro-6-fluoro-N-(4-morpholinophenyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. Detailed studies have elucidated the pathways involved, highlighting the compound’s potential as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-benzo[b]thiophene-2-carboxylic acid
- 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid
- 3-chloro-6-fluorobenzo[b]thiophene-2-carbonyl chloride
Uniqueness
Compared to similar compounds, 3-chloro-6-fluoro-N-(4-morpholinophenyl)benzo[b]thiophene-2-carboxamide exhibits unique properties due to the presence of the morpholinophenyl group. This structural feature enhances its biological activity and specificity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
3-chloro-6-fluoro-N-(4-morpholin-4-ylphenyl)-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2S/c20-17-15-6-1-12(21)11-16(15)26-18(17)19(24)22-13-2-4-14(5-3-13)23-7-9-25-10-8-23/h1-6,11H,7-10H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPALNWNGGHOPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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